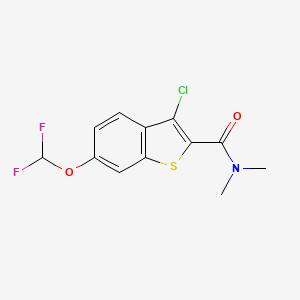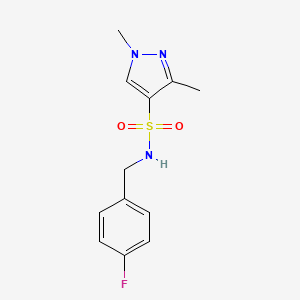![molecular formula C19H21BrN2O3S B10893652 N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide](/img/structure/B10893652.png)
N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl substituent, and a thienyl-propenoyl-acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE typically involves multiple steps:
Bromination: The starting material, 4-(tert-butyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-(tert-butyl)phenol.
Etherification: The brominated phenol is then reacted with 2-bromo-4-(tert-butyl)phenol in the presence of a base like potassium carbonate to form 2-[2-bromo-4-(tert-butyl)phenoxy]acetohydrazide.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the acetohydrazide derivative.
Thienyl-Propenoyl Addition: Finally, the acetohydrazide is reacted with 3-(2-thienyl)-2-propenoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenoxy moieties.
Reduction: Reduction reactions can target the carbonyl groups in the acetohydrazide moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thienyl group is oxidized.
Reduction: Reduced forms of the acetohydrazide, such as alcohols or amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or thermal stability.
作用机制
The mechanism of action of 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The brominated phenoxy group could facilitate binding to hydrophobic pockets, while the thienyl-propenoyl moiety might interact with active sites or catalytic residues.
相似化合物的比较
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: A simpler precursor with similar brominated phenoxy structure.
3-(2-Thienyl)-2-propenoic acid: Shares the thienyl-propenoyl moiety.
Acetohydrazide derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
What sets 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE apart is its combination of these functional groups, which provides a unique set of chemical properties and potential applications. The presence of both a brominated phenoxy group and a thienyl-propenoyl moiety in a single molecule allows for diverse reactivity and functionality, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C19H21BrN2O3S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(E)-N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-3-thiophen-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-19(2,3)13-6-8-16(15(20)11-13)25-12-18(24)22-21-17(23)9-7-14-5-4-10-26-14/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)/b9-7+ |
InChI 键 |
LXYPFVWHBMTLDK-VQHVLOKHSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=CS2)Br |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-Methoxy-ethylsulfanyl)-[1,3,4]thiadiazol-2-yl]-2-(2-methoxy-phenyl)-acetamide](/img/structure/B10893573.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893574.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propoxybenzamide](/img/structure/B10893577.png)
methanone](/img/structure/B10893601.png)


![5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10893615.png)
![7-[3-(difluoromethoxy)phenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893637.png)
![4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10893650.png)
![(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10893653.png)
![N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide](/img/structure/B10893657.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893665.png)

![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea](/img/structure/B10893678.png)
